molecular formula C18H14BrClN2O3S B307064 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one

5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one

Cat. No. B307064
M. Wt: 453.7 g/mol
InChI Key: LGRGYJRTCUWNQI-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one, also known as BMBMT, is a thiazolidinone derivative that has attracted the attention of researchers due to its potential therapeutic applications. This compound has been found to possess anti-inflammatory, antimicrobial, and anticancer properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and antimicrobial effects by modulating various signaling pathways in the body. For instance, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its anti-inflammatory and antimicrobial properties, this compound has been shown to possess anticancer activity. Studies have demonstrated that this compound can induce apoptosis and inhibit the proliferation of cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one is its broad spectrum of activity against various diseases. Additionally, this compound is relatively easy to synthesize, making it a cost-effective candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can limit its bioavailability in vivo.

Future Directions

There are several future directions for the research on 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one. One area of interest is the development of this compound-based drug formulations for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development. Finally, the development of more efficient synthesis methods for this compound could lead to the production of larger quantities of the compound for further research and drug development.

Synthesis Methods

The synthesis of 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one involves the reaction between 3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde and 2-iminothiazolidin-4-one in the presence of a catalyst. The reaction proceeds through a condensation mechanism, resulting in the formation of this compound as a yellow crystalline powder.

Scientific Research Applications

5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Molecular Formula

C18H14BrClN2O3S

Molecular Weight

453.7 g/mol

IUPAC Name

(5Z)-2-amino-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C18H14BrClN2O3S/c1-24-14-7-10(8-15-17(23)22-18(21)26-15)6-12(19)16(14)25-9-11-4-2-3-5-13(11)20/h2-8H,9H2,1H3,(H2,21,22,23)/b15-8-

InChI Key

LGRGYJRTCUWNQI-NVNXTCNLSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(S2)N)Br)OCC3=CC=CC=C3Cl

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)N)Br)OCC3=CC=CC=C3Cl

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)N)Br)OCC3=CC=CC=C3Cl

Origin of Product

United States

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